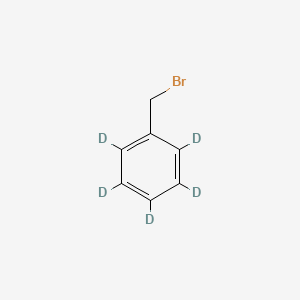

2,3,4,5,6-Pentadeuteriobenzyl bromide

概要

説明

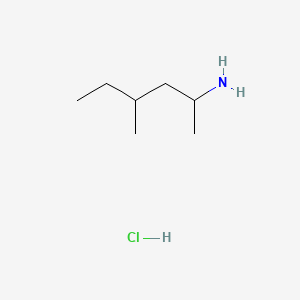

2,3,4,5,6-Pentadeuteriobenzyl bromide is a chemical compound with the molecular formula C7H7Br . It is used in various chemical reactions.

Synthesis Analysis

The synthesis of 2,3,4,5,6-Pentadeuteriobenzyl bromide involves treating a compound with 2 N HBr in glacial acetic acid. More details about the synthesis process can be found in the relevant literature .Molecular Structure Analysis

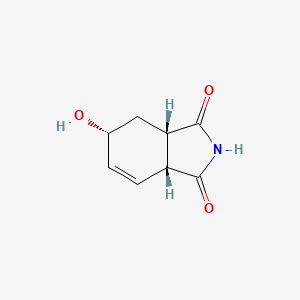

The molecular structure of 2,3,4,5,6-Pentadeuteriobenzyl bromide consists of a benzene ring with a bromomethyl group attached to it . The compound has a molecular weight of 176.06 g/mol .Chemical Reactions Analysis

2,3,4,5,6-Pentadeuteriobenzyl bromide participates in various chemical reactions. For instance, it can react with alcohols, carboxylic acids, and sulfonamides . More information about its chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5,6-Pentadeuteriobenzyl bromide include a molecular weight of 176.06 g/mol, a complexity of 55.4, and an isotope atom count of 5 . More detailed properties can be found in the relevant resources .科学的研究の応用

Synthesis and Derivative Formation

2,3,4,5,6-Pentabromobenzyl bromide, a related compound, is used in reactions with primary and secondary alcohols and alkali metal alkoxides, forming pentabromobenzyl ethers in high yields. This indicates its potential in synthesizing complex organic molecules and derivatives (Shishkin, Vakaeva, & Butin, 2002).

Analytical Chemistry Applications

Pentafluorobenzyl bromide, another analog, is widely used in chromatography and mass spectrometry for its favorable physicochemical properties. It's used for sensitive analysis of various substances, indicating that 2,3,4,5,6-Pentadeuteriobenzyl Bromide could have similar applications (Tsikas, 2017).

Catalysis in Organic Reactions

In the field of catalysis, benzyl bromide derivatives play a significant role. For example, selenoxides derived from benzyl bromides are catalysts for bromination reactions in organic chemistry, suggesting possible catalytic roles for 2,3,4,5,6-Pentadeuteriobenzyl Bromide in similar contexts (Goodman & Detty, 2004).

Pharmaceutical and Biomedical Research

Benzyl bromides are key in the synthesis of complex organic compounds, which have potential applications in drug development and biomedical research. This suggests that 2,3,4,5,6-Pentadeuteriobenzyl Bromide could be valuable in synthesizing new pharmaceuticals (Hawker & Fréchet, 1990).

Material Science and Engineering

In material science, benzyl bromide derivatives are used as building blocks for the synthesis of dendritic materials. Their structural properties are crucial in this field, indicating potential uses for 2,3,4,5,6-Pentadeuteriobenzyl Bromide in creating novel materials (Pan et al., 2005).

Safety and Hazards

作用機序

Target of Action

2,3,4,5,6-Pentadeuteriobenzyl bromide is primarily used as a reagent for derivatization . It interacts with various organic compounds such as alcohols, carboxylic acids, sulfonamides, and polyfunctional thiols . These compounds are the primary targets of 2,3,4,5,6-Pentadeuteriobenzyl bromide.

Mode of Action

The compound acts as an alkylating agent, introducing a benzyl group into the target molecule . This process involves the formation of a sigma-bond between the benzyl group of the bromide and the target molecule, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The primary biochemical pathway affected by 2,3,4,5,6-Pentadeuteriobenzyl bromide is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound’s success in this reaction originates from its stability and its ability to be readily prepared .

Result of Action

The primary result of the action of 2,3,4,5,6-Pentadeuteriobenzyl bromide is the formation of pentafluorobenzyl esters of organic acids . These esters can be determined by capillary and gas chromatography . The compound is also used to derivatize N-7-substituted guanine adducts of DNA for determination by GC-electron capture-MS .

Action Environment

The action of 2,3,4,5,6-Pentadeuteriobenzyl bromide can be influenced by environmental factors. For instance, it hydrolyzes in water . It should be stored in a cool, dry, well-ventilated area, and it is incompatible with bases and oxidizing agents . It should also be protected from moisture .

特性

IUPAC Name |

1-(bromomethyl)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CBr)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentadeuteriobenzyl bromide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)

![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)

![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)

![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)

![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)